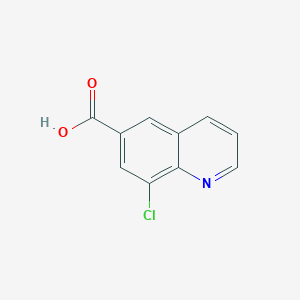

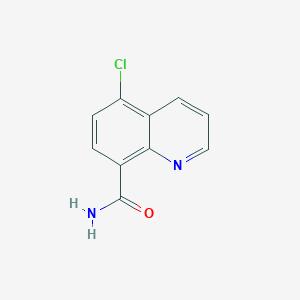

8-Chloroquinoline-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide 8-chloroquinoléine-6-carboxylique est un dérivé de la quinoléine, un composé organique aromatique hétérocyclique. Ce composé est caractérisé par la présence d'un atome de chlore en position 8 et d'un groupe acide carboxylique en position 6 sur le cycle quinoléine. Les dérivés de la quinoléine sont connus pour leur large éventail d'activités biologiques et d'applications dans divers domaines, notamment la chimie médicinale, la chimie industrielle et la science des matériaux .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'acide 8-chloroquinoléine-6-carboxylique peut être réalisée par plusieurs méthodes. Une approche courante implique la chloration de l'acide quinoléine-6-carboxylique. Cette réaction utilise généralement du chlore gazeux ou un agent chlorant tel que le chlorure de thionyle (SOCl2) dans des conditions contrôlées. La réaction est effectuée dans un solvant inerte comme le dichlorométhane à basse température pour garantir une chloration sélective en position 8 .

Méthodes de production industrielle : La production industrielle de l'acide 8-chloroquinoléine-6-carboxylique implique souvent des procédés de chloration à grande échelle utilisant des réacteurs à flux continu. Ces réacteurs permettent un contrôle précis des paramètres de réaction, garantissant un rendement élevé et une pureté du produit final. L'utilisation de techniques de purification avancées telles que la recristallisation et la chromatographie améliore encore la qualité du composé .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 8-chloroquinoléine-6-carboxylique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former de l'acide quinoléine-6,8-dicarboxylique en utilisant des agents oxydants forts comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).

Réduction : La réduction du groupe acide carboxylique peut produire du 8-chloroquinoléine-6-méthanol en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4).

Réactifs et conditions courants :

Oxydation : Permanganate de potassium (KMnO4) en milieu alcalin.

Réduction : Hydrure de lithium et d'aluminium (LiAlH4) dans l'éther anhydre.

Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base comme l'hydroxyde de sodium (NaOH) ou le carbonate de potassium (K2CO3).

Principaux produits :

Oxydation : Acide quinoléine-6,8-dicarboxylique.

Réduction : 8-Chloroquinoléine-6-méthanol.

Substitution : Divers dérivés de l'acide 8-substitué quinoléine-6-carboxylique.

4. Applications de la recherche scientifique

L'acide 8-chloroquinoléine-6-carboxylique a plusieurs applications de recherche scientifique :

Chimie : Il sert de brique de base pour la synthèse de dérivés de la quinoléine plus complexes, qui sont utilisés dans le développement de produits pharmaceutiques et agrochimiques.

Biologie : Le composé est étudié pour ses propriétés antimicrobiennes et antimalariennes potentielles. Il est utilisé dans la conception de nouveaux médicaments ciblant les infections bactériennes et parasitaires.

Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent anticancéreux en raison de sa capacité à interférer avec la synthèse de l'ADN et la division cellulaire.

5. Mécanisme d'action

Le mécanisme d'action de l'acide 8-chloroquinoléine-6-carboxylique implique son interaction avec diverses cibles moléculaires. Dans les applications antimicrobiennes, on pense qu'il inhibe la synthèse de l'ADN en favorisant le clivage de la gyrase de l'ADN bactérien et de la topoisomérase de type IV. Cela conduit à une mort cellulaire bactérienne rapide. Dans les applications antimalariennes, il interfère avec le processus de détoxification de l'hème dans le parasite du paludisme, conduisant à l'accumulation d'hème toxique et à la mort du parasite .

Composés similaires :

Acide quinoléine-6-carboxylique : Manque l'atome de chlore en position 8, ce qui entraîne une réactivité chimique et une activité biologique différentes.

8-Chloroquinoléine : Manque le groupe acide carboxylique en position 6, ce qui affecte sa solubilité et son interaction avec les cibles biologiques.

Unicité : L'acide 8-chloroquinoléine-6-carboxylique est unique en raison de la présence à la fois de l'atome de chlore et du groupe acide carboxylique, qui confèrent une réactivité chimique et une activité biologique spécifiques. Cette combinaison permet des modifications ciblées et le développement de dérivés aux propriétés améliorées pour diverses applications .

Applications De Recherche Scientifique

8-Chloroquinoline-6-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential antimicrobial and antimalarial properties. It is used in the design of new drugs targeting bacterial and parasitic infections.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with DNA synthesis and cell division.

Mécanisme D'action

The mechanism of action of 8-Chloroquinoline-6-carboxylic acid involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. This leads to rapid bacterial cell death. In antimalarial applications, it interferes with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and parasite death .

Comparaison Avec Des Composés Similaires

Quinoline-6-carboxylic acid: Lacks the chlorine atom at the 8th position, resulting in different chemical reactivity and biological activity.

8-Chloroquinoline: Lacks the carboxylic acid group at the 6th position, affecting its solubility and interaction with biological targets.

Uniqueness: 8-Chloroquinoline-6-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer specific chemical reactivity and biological activity. This combination allows for targeted modifications and the development of derivatives with enhanced properties for various applications .

Propriétés

Formule moléculaire |

C10H6ClNO2 |

|---|---|

Poids moléculaire |

207.61 g/mol |

Nom IUPAC |

8-chloroquinoline-6-carboxylic acid |

InChI |

InChI=1S/C10H6ClNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5H,(H,13,14) |

Clé InChI |

UICDDPCBBHWDBO-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=CC(=CC(=C2N=C1)Cl)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11898034.png)

![1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11898103.png)